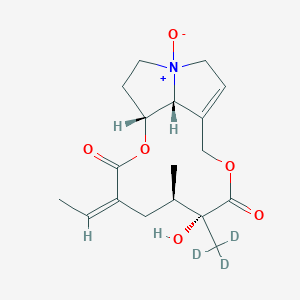
Alprazolam-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alprazolam-d8 is intended for use as an internal standard for the quantification of alprazolam by GC-or LC-MS. Alprazolam is a Schedule IV benzodiazepine with anxiolytic and sedative actions and acts as an agonist at the GABAA receptor. This product is intended for forensic and research applications.
Scientific Research Applications
1. Pharmacokinetics and Metabolism
Alprazolam, a triazolobenzodiazepine, is extensively prescribed for treating anxiety and panic disorders. It undergoes hepatic microsomal oxidation, producing α-hydroxy- and 4-hydroxy-alprazolam as principal initial metabolites. These metabolites have lower intrinsic benzodiazepine receptor affinity than alprazolam itself and appear in human plasma at concentrations less than 10% of the parent drug. This pharmacokinetic behavior is essential in understanding its therapeutic and side effects in clinical settings (Greenblatt & Wright, 1993).
2. Cognitive and Psychomotor Effects
A study involving healthy male volunteers showed that chronic administration of alprazolam affects memory, although attentive and psychomotor performance remained unaffected. This indicates the potential impact of alprazolam on cognitive functions, which is crucial for considerations in long-term treatment strategies (Chowdhury et al., 2016).
3. Analytical Methodology
Research has been conducted to develop and validate methods for the simultaneous determination of drugs like desvenlafaxine and alprazolam in human plasma. This is critical for pharmacokinetic studies and for monitoring therapeutic drug levels in clinical practice (Rao et al., 2020).
4. Neurophysiological Effects
Alprazolam's effects on neurotransmission, particularly in the context of prolonged use, have been studied. Changes in glutamatergic neurotransmission components in the hippocampus, such as N-Methyl-D-aspartate receptor (NMDAR) subunits, were observed in animal models. This provides insight into the neuroadaptive mechanisms following prolonged intake of alprazolam (Kontic et al., 2023).
5. Pharmacogenetics
Research on pharmacogenetics, like the study of the CYP3A4*22 polymorphism's impact on alprazolam concentration in patients with anxiety disorders comorbid with alcoholism, contributes to understanding individual variability in drug response and safety. This is crucial for personalized medicine approaches (Zastrozhin et al., 2020).
6. Interaction with Other Biological Molecules
The interaction of alprazolam with biological molecules like hemoglobin has been investigated. This study demonstrated that alprazolam binds with and induces changes in hemoglobin, affecting its function, which raises concerns about the indiscriminate use of the drug (Maitra et al., 2007).
properties
Product Name |
Alprazolam-d8 |
|---|---|
Molecular Formula |
C17H5D8ClN4 |
Molecular Weight |
316.8 |
InChI |
InChI=1S/C17H13ClN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3/i1D3,2D,3D,4D,5D,6D |
InChI Key |
VREFGVBLTWBCJP-JGUCLWPXSA-N |
SMILES |
ClC1=CC(C(C2=C([2H])C([2H])=C([2H])C([2H])=C2[2H])=NC3)=C(C=C1)N4C3=NN=C4C([2H])([2H])[2H] |
synonyms |
8-chloro-1-(methyl-d3)-6-(phenyl-d5)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



